molecular formula C21H28O3 B14499459 2'-(2-Hydroxypropan-2-yl)-5'-methyl-4-pentyl[1,1'-biphenyl]-2,6-diol CAS No. 63839-82-7

2'-(2-Hydroxypropan-2-yl)-5'-methyl-4-pentyl[1,1'-biphenyl]-2,6-diol

Cat. No.: B14499459
CAS No.: 63839-82-7
M. Wt: 328.4 g/mol
InChI Key: KIYDFFROCVXBPN-UHFFFAOYSA-N
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Description

2’-(2-Hydroxypropan-2-yl)-5’-methyl-4-pentyl[1,1’-biphenyl]-2,6-diol is a complex organic compound with a unique structure that includes a biphenyl core substituted with hydroxy, methyl, and pentyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-(2-Hydroxypropan-2-yl)-5’-methyl-4-pentyl[1,1’-biphenyl]-2,6-diol typically involves multiple steps, starting from simpler organic molecules. One common approach is to use a biphenyl derivative as the starting material, which undergoes a series of reactions including alkylation, hydroxylation, and methylation to introduce the desired functional groups .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed to monitor the reaction progress and confirm the structure of the final product .

Chemical Reactions Analysis

Types of Reactions

2’-(2-Hydroxypropan-2-yl)-5’-methyl-4-pentyl[1,1’-biphenyl]-2,6-diol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield corresponding ketones or aldehydes, while substitution reactions can introduce new functional groups into the biphenyl core .

Scientific Research Applications

2’-(2-Hydroxypropan-2-yl)-5’-methyl-4-pentyl[1,1’-biphenyl]-2,6-diol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2’-(2-Hydroxypropan-2-yl)-5’-methyl-4-pentyl[1,1’-biphenyl]-2,6-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The biphenyl core can interact with hydrophobic regions of proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-(2-Hydroxypropan-2-yl)-5’-methyl-4-pentyl[1,1’-biphenyl]-2,6-diol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike valsartan and olmesartan, which are primarily used as antihypertensive agents, this compound has broader applications in various fields .

Properties

IUPAC Name

2-[2-(2-hydroxypropan-2-yl)-5-methylphenyl]-5-pentylbenzene-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O3/c1-5-6-7-8-15-12-18(22)20(19(23)13-15)16-11-14(2)9-10-17(16)21(3,4)24/h9-13,22-24H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIYDFFROCVXBPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC(=C(C(=C1)O)C2=C(C=CC(=C2)C)C(C)(C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30803309
Record name 2'-(2-Hydroxypropan-2-yl)-5'-methyl-4-pentyl[1,1'-biphenyl]-2,6-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30803309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63839-82-7
Record name 2'-(2-Hydroxypropan-2-yl)-5'-methyl-4-pentyl[1,1'-biphenyl]-2,6-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30803309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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